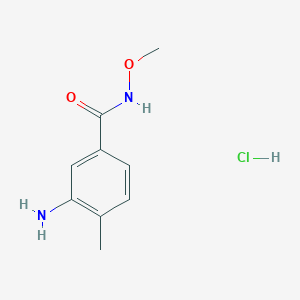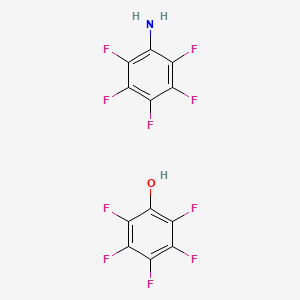![molecular formula C29H45NO5Si B12597760 (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-89-5](/img/structure/B12597760.png)
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes an oxazolidinone ring, a benzyl group, and a highly substituted deca-7,9-dienoyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the construction of the deca-7,9-dienoyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other oxazolidinones and benzyl-substituted molecules. Examples include:
- (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazolidinone ring, benzyl group, and highly substituted deca-7,9-dienoyl chain
属性
CAS 编号 |
649755-89-5 |
|---|---|
分子式 |
C29H45NO5Si |
分子量 |
515.8 g/mol |
IUPAC 名称 |
(4R)-4-benzyl-3-[(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C29H45NO5Si/c1-8-12-16-21(5)27(35-36(9-2,10-3)11-4)22(6)26(31)23(7)28(32)30-25(20-34-29(30)33)19-24-17-14-13-15-18-24/h8,12-18,21-23,25-27,31H,1,9-11,19-20H2,2-7H3/t21-,22-,23+,25+,26-,27-/m0/s1 |
InChI 键 |
UGZMDZNUWSBFLP-LKSUNVACSA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O |
规范 SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


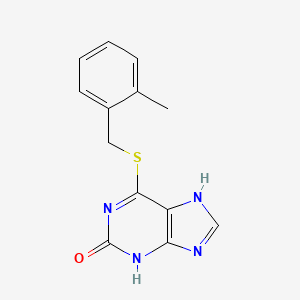
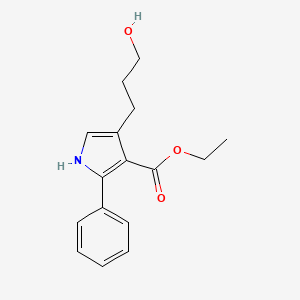


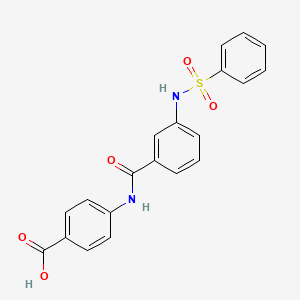

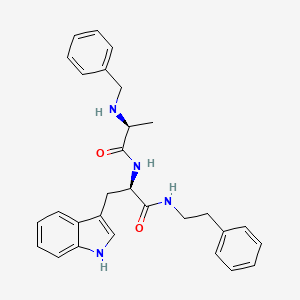
![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
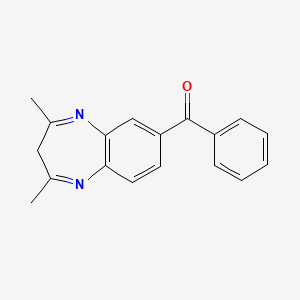
![11-[(6-Chlorohexyl)oxy]undec-1-ene](/img/structure/B12597734.png)

